molecular formula C14H19NO4 B8496831 Diethyl 2-(4-aminophenyl)-2-methylmalonate

Diethyl 2-(4-aminophenyl)-2-methylmalonate

Cat. No. B8496831
M. Wt: 265.30 g/mol
InChI Key: YZAHUPCNNKTQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-aminophenyl)-2-methylmalonate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(4-aminophenyl)-2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(4-aminophenyl)-2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

diethyl 2-(4-aminophenyl)-2-methylpropanedioate

InChI

InChI=1S/C14H19NO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-6-8-11(15)9-7-10/h6-9H,4-5,15H2,1-3H3

InChI Key

YZAHUPCNNKTQTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4.98 g Diethyl 2-methyl-2-(4-nitrophenyl)malonate in 70 ml methanol are added 896 mg of 10% palladium on charcoal. The mixture is hydrogenated at 2 bar for 3 hours. After filtration the solvent is evaporated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethylacetate 90:10 to 50:50).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
896 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Stannous chloride dihydrate (30.60 g, 135.6 mmol) was added to a solution of diethyl 2-methyl-2-(4-nitrophenyl)malonate (8.00 g, 27.1 mmol) in EtOH (100 ml) and stirred at reflux for 16 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was taken in water and basified with triethyl amine to adjust a pH˜8. The precipitated solid was filtered and washed with ethyl acetate. The separated organic layer from the filtrate was washed with water, brine solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford 6.0 g (83%) of diethyl 2-(4-aminophenyl)-2-methylmalonate as brown oil.
[Compound]
Name
Stannous chloride dihydrate
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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